An In-Depth Technical Guide to the Spectral Analysis of 1,3-Bis(4-methylphenyl)propan-2-one
An In-Depth Technical Guide to the Spectral Analysis of 1,3-Bis(4-methylphenyl)propan-2-one
This technical guide provides a comprehensive analysis of the spectral data for 1,3-bis(4-methylphenyl)propan-2-one, a symmetrical ketone of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep understanding of the characterization of such molecules. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of spectroscopy and drawing comparisons with closely related analogues to ensure a robust and validated interpretation.
Introduction
1,3-Bis(4-methylphenyl)propan-2-one, also known as 1,3-di(p-tolyl)propan-2-one, with the chemical formula C₁₇H₁₈O, is a derivative of dibenzyl ketone.[1] Its structure features a central ketone flanked by two methylene groups, each connected to a p-tolyl (4-methylphenyl) ring. The symmetrical nature of this molecule is a key determinant of its spectral characteristics, particularly in NMR spectroscopy. Accurate spectral interpretation is paramount for confirming the identity, purity, and structure of synthesized compounds in any research and development pipeline.
This guide will provide a detailed, step-by-step analysis of the expected spectral data for this compound, supported by established spectroscopic principles.
Molecular Structure and Symmetry
The structure of 1,3-bis(4-methylphenyl)propan-2-one is presented below. A critical feature is the plane of symmetry that bisects the carbonyl group, rendering the two p-tolyl-methyl moieties chemically equivalent. This equivalence simplifies the NMR spectra, as corresponding protons and carbon atoms on either side of the molecule will have identical chemical shifts.
Caption: Molecular structure of 1,3-bis(4-methylphenyl)propan-2-one.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of 1,3-bis(4-methylphenyl)propan-2-one, a simplified spectrum with four distinct signals is predicted.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 7.10 | Doublet | 4H | Aromatic protons (ortho to CH₂) |
| b | 7.00 | Doublet | 4H | Aromatic protons (meta to CH₂) |
| c | 3.65 | Singlet | 4H | Methylene protons (-CH₂-) |
| d | 2.30 | Singlet | 6H | Methyl protons (-CH₃) |
Interpretation and Rationale:
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Aromatic Protons (a, b): The p-substituted phenyl rings give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons on the carbons ortho to the methylene group (a) are expected to be slightly downfield from the protons meta to the methylene group (b) due to the electron-withdrawing effect of the ketone, relayed through the methylene spacer. The integration of each signal corresponds to four protons.
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Methylene Protons (c): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. They are adjacent to the electron-withdrawing carbonyl group, which shifts their signal downfield to the region of approximately 3.65 ppm. As there are no adjacent protons, the signal is a singlet.
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Methyl Protons (d): The six protons of the two methyl groups on the aromatic rings are also equivalent. These protons are in a typical benzylic methyl environment and are expected to produce a singlet around 2.30 ppm.
Experimental Protocol for ¹H NMR:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.
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Acquisition: A standard proton experiment is run, typically with 16-32 scans.
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Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in a molecule. Given the symmetry of 1,3-bis(4-methylphenyl)propan-2-one, we expect to see a reduced number of signals.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | 206.5 | Carbonyl carbon (C=O) |
| 2 | 136.0 | Aromatic carbon (para, C-CH₃) |
| 3 | 132.5 | Aromatic carbon (ipso, C-CH₂) |
| 4 | 129.5 | Aromatic carbon (ortho to CH₂) |
| 5 | 129.0 | Aromatic carbon (meta to CH₂) |
| 6 | 50.0 | Methylene carbon (-CH₂-) |
| 7 | 21.0 | Methyl carbon (-CH₃) |
Interpretation and Rationale:
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Carbonyl Carbon (1): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm.[2]
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Aromatic Carbons (2-5): Due to symmetry, only four signals are expected for the eight aromatic carbons of each ring. The ipso-carbon (attached to the CH₂ group) and the para-carbon (attached to the CH₃ group) are quaternary and often have lower intensity. The remaining two signals represent the two pairs of equivalent CH carbons in the ring.
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Methylene Carbon (6): The methylene carbons are adjacent to the carbonyl group and are found in the range of 50 ppm.
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Methyl Carbon (7): The methyl group carbons attached to the aromatic ring are expected at a characteristic upfield position around 21 ppm.
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| 3050-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |
| ~1715 | Strong | C=O stretch | Ketone |
| ~1610, ~1515 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1450 | Medium | C-H bend | Aliphatic C-H |
| ~815 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted (para) ring |
Interpretation and Rationale:
The most characteristic peak in the IR spectrum of 1,3-bis(4-methylphenyl)propan-2-one is the strong absorption around 1715 cm⁻¹, which is indicative of a saturated ketone carbonyl stretch. The presence of aromatic rings is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1610-1515 cm⁻¹ region. The strong band around 815 cm⁻¹ is a key indicator of the 1,4- (para) substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR):
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
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Background Scan: Collect a background spectrum of the empty ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
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Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Mass Spectrometry Data
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Molecular Ion (M⁺): m/z = 238.14. This corresponds to the molecular weight of C₁₇H₁₈O.[1]
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Key Fragmentation Ions:
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m/z = 133: Loss of a p-methylbenzyl radical (•CH₂C₆H₄CH₃). This would result from an alpha-cleavage adjacent to the carbonyl group, forming a stable acylium ion.
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m/z = 105: This is a very common fragment for compounds containing a p-methylbenzyl moiety, corresponding to the p-methylbenzyl (tropylium) cation [CH₂C₆H₄CH₃]⁺. This ion can be formed by cleavage of the bond between the methylene group and the carbonyl carbon.
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m/z = 91: Loss of a methyl group from the m/z 105 fragment, leading to the tropylium cation [C₇H₇]⁺.
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Sources
- 1. 1,3-Bis(4-methylphenyl)propan-2-one | C17H18O | CID 12420214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
